4-Methoxycyclohexanamine is a chemical compound with the molecular formula C7H15NO . and as a free base. The hydrochloride form has a molecular weight of 165.66 , while the free base form has a molecular weight of 129.2 .
Both forms of 4-Methoxycyclohexanamine should be stored in a dark place at room temperature . They are both classified as GHS07, which means they are harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation .
One application of 4-Methoxycyclohexanamine is in the synthesis of 2-(4-Methoxy-cyclohexyl)-isoindole-1,3-dione . The compound is dissolved in ethanol and reacted with hydrazine . The resulting product is then purified via chromatography .
4-Methoxycyclohexanamine may have applications in the field of energy storage. A study found that a reliable energy storage capacity above 7 J cm −3 can be obtained, which is twice the energy storage capacity of state-of-the-art biaxially oriented polypropylene films . This could be attractive for technological applications for energy storage devices .
Another potential application of 4-Methoxycyclohexanamine is in the synthesis of magnetic PMMA@Fe. The Fe 3 O 4 Pickering emulsion provided a large oil/water interface area for the in situ growth of Cu 3 (BTC) 2 nanocrystals and further interfacial polymerization of polymethyl methacrylate (PMMA) .
(4+3) Cycloadditions have been widely applied in synthesis, and 4-Methoxycyclohexanamine could potentially be used in these reactions. This type of reaction has been used in the synthesis of natural products .
4-Methoxycyclohexanamine is an organic compound characterized by its cyclohexane structure with a methoxy group attached at the fourth position. Its molecular formula is C7H15NO, and it has a molecular weight of approximately 129.2 g/mol. The compound exists in both trans and cis forms, with the trans isomer being more commonly referenced in scientific literature. It is a colorless to pale yellow liquid or solid, depending on its form, and is known for its potential applications in medicinal chemistry and organic synthesis.
Research indicates that derivatives of 4-methoxycyclohexanamine may exhibit significant biological activities, particularly as:
The synthesis of 4-methoxycyclohexanamine can be achieved through several methods:
4-Methoxycyclohexanamine has various applications, including:
Studies have indicated that 4-methoxycyclohexanamine interacts with biological systems primarily through:
Several compounds share structural similarities with 4-methoxycyclohexanamine. Here are some notable examples:
Compound Name | CAS Number | Key Features |
---|---|---|
Trans-4-Methoxycyclohexanamine | 121588-79-2 | Exhibits similar biological activity; often referenced in studies. |
Cis-4-Methoxycyclohexanamine | 61367-43-9 | Structural isomer with potentially different properties. |
N-Methyl-4-methoxycyclohexanamine | 1311315-59-9 | Methylated derivative; used in pharmacological studies. |
4-Methoxy-N-methylcyclohexanamine | 4342-46-5 | Known for its role in synthesizing other bioactive compounds. |
The uniqueness of 4-methoxycyclohexanamine lies in its specific structural configuration that allows it to engage in diverse